molecular formula C17H17N3OS B11991323 [(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile

[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile

Cat. No.: B11991323
M. Wt: 311.4 g/mol
InChI Key: DJEOISQRZYCTKC-IUXPMGMMSA-N
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Description

2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE is a complex organic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Malononitrile Group: This step might involve the condensation of the benzothiazole derivative with malononitrile under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the benzothiazole core or the malononitrile group.

    Reduction: Reduction reactions might target the double bonds or nitrile groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole structures can act as catalysts in organic reactions.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Biochemistry: Used as probes or markers in biochemical assays.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.

    Agriculture: Potential use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action for 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.

    Malononitrile Derivatives: Compounds like 2-(benzylidene)malononitrile, 2-(phenylmethylene)malononitrile.

Uniqueness

The uniqueness of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE lies in its specific structure, which combines the benzothiazole core with a malononitrile group. This unique combination may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]propanedinitrile

InChI

InChI=1S/C17H17N3OS/c1-4-12(13(10-18)11-19)8-17-20(5-2)15-9-14(21-3)6-7-16(15)22-17/h6-9H,4-5H2,1-3H3/b17-8-

InChI Key

DJEOISQRZYCTKC-IUXPMGMMSA-N

Isomeric SMILES

CCC(=C(C#N)C#N)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC

Canonical SMILES

CCC(=C(C#N)C#N)C=C1N(C2=C(S1)C=CC(=C2)OC)CC

Origin of Product

United States

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